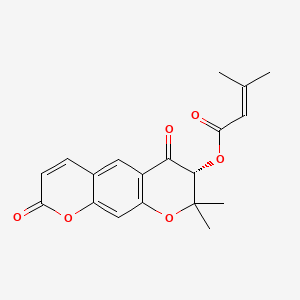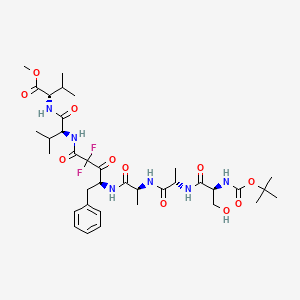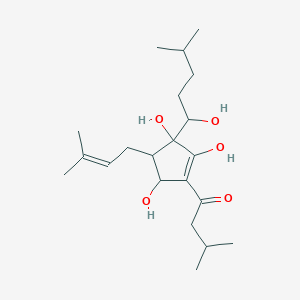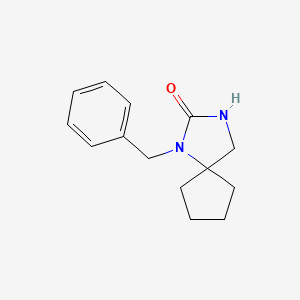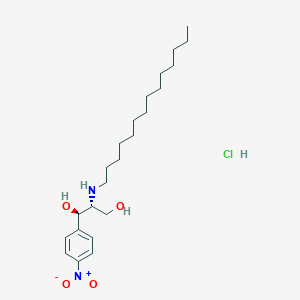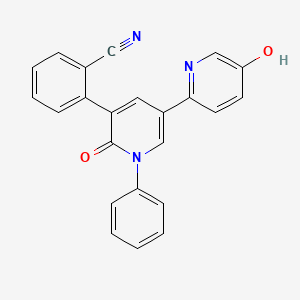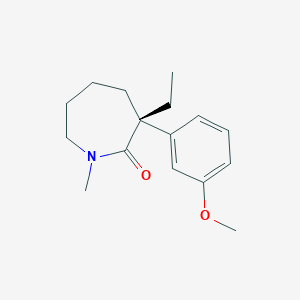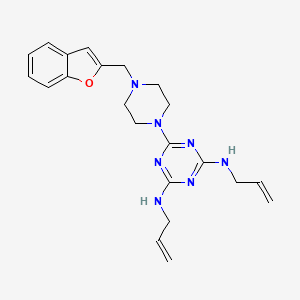
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol is a complex organic compound that features a tetrahydropyran ring, a pyrazole moiety, and several functional groups including fluorine, hydroxymethyl, methoxyphenyl, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol typically involves multiple steps, including the formation of the tetrahydropyran ring, introduction of the pyrazole moiety, and functionalization with fluorine, hydroxymethyl, methoxyphenyl, and trifluoromethyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, temperature control, and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of the pyrazole moiety.
Substitution: Halogen exchange reactions involving the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives, pyrazole-containing molecules, and fluorinated organic compounds. Examples include:
- (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-((4-((4-methoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydropyran-3,4-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
702638-25-3 |
|---|---|
Molecular Formula |
C18H20F4N2O6 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol |
InChI |
InChI=1S/C18H20F4N2O6/c1-28-9-4-2-8(3-5-9)6-10-15(18(20,21)22)23-24-16(10)30-17-14(27)13(26)12(19)11(7-25)29-17/h2-5,11-14,17,25-27H,6-7H2,1H3,(H,23,24)/t11-,12-,13+,14-,17+/m1/s1 |
InChI Key |
IBAUCRODUSTJQW-MPZWGZMNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(NN=C2OC3C(C(C(C(O3)CO)F)O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)

